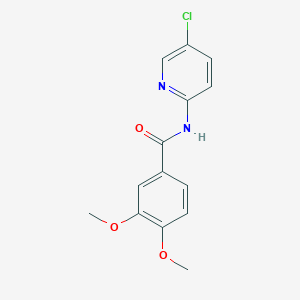

N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research in the field of organic synthesis often explores the development of novel compounds with potential biological activities. Compounds such as N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide are of interest due to their structural uniqueness and potential for various chemical properties and applications. The synthesis, characterization, and analysis of such compounds are crucial for understanding their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of complex organic compounds involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of related compounds involves employing iodination methods with iodine monochloride and iodine nitrate under basic conditions to achieve high efficiency and yield (Joshua, Sharma, & Abrams, 2008). Such methods could be analogous to the synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide, indicating the importance of choosing appropriate reagents and conditions for successful synthesis.

Molecular Structure Analysis

The molecular structure of compounds is often analyzed using techniques such as X-ray diffraction and DFT calculations. These analyses provide insights into the molecular geometry, bond lengths, bond angles, and dihedral angles, which are essential for understanding the compound's chemical behavior (Karabulut et al., 2014). Such studies on N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide could reveal the influence of its functional groups on its overall structure.

Chemical Reactions and Properties

Chemical reactions and properties of compounds like N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide are influenced by their functional groups and molecular structure. Research on similar compounds shows that their reactivity, including acylation reactions and the formation of intermediates, is crucial for their synthesis and modification (Liu et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are determined by their molecular structure. These properties are critical for the compound's application and handling. Studies on similar compounds provide methodologies for analyzing these physical properties and understanding their relationship with molecular structure (Behniafar & Haghighat, 2006).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide derivatives has led to the development of novel synthetic methods and elucidation of chemical properties. For instance, studies have described the synthesis of related compounds through efficient methodologies, highlighting their potential as neuroleptic agents due to their ability to interact with dopamine receptors, demonstrating significant potency compared to established drugs such as haloperidol. These compounds have been explored for their neuroleptic potential, indicating their importance in neuroscience research (T. de Paulis et al., 1986).

Molecular Interactions and Structural Analysis

Another area of application involves the study of molecular interactions and structural analysis. For example, research on related benzamide derivatives has investigated their molecular structure through single crystal X-ray diffraction and DFT calculations. These studies provide insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the pharmacological activity of these compounds (Sedat Karabulut et al., 2014).

Anticancer Research

In the realm of anticancer research, derivatives of N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to identify potential anticancer agents by examining their ability to induce cell cycle arrest and apoptosis in cancer cells, thereby contributing valuable knowledge to the field of oncology (M. Hour et al., 2007).

Radiolabeling and Imaging Studies

Radiolabeling techniques have been employed to develop radioligands based on benzamide derivatives for imaging studies, particularly targeting dopamine D2 receptors. These radiolabeled compounds are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to study the distribution of dopamine receptors in the brain, which has implications for understanding and treating neurological disorders (N. Farouk et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVEFJFLAGLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)